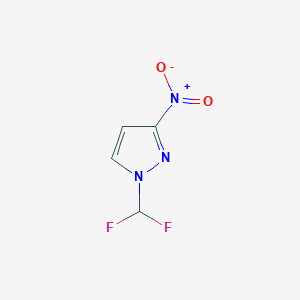

1-(difluoromethyl)-3-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Difluoromethyl)-3-nitro-1H-pyrazole, commonly known as DFN-pyrazole, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a nitro-pyrazole derivative with a difluoromethyl substituent at the 1-position. It has been used in a variety of laboratory experiments and research projects due to its unique properties and potential for a wide range of applications.

Aplicaciones Científicas De Investigación

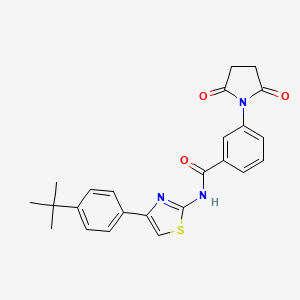

Synthesis and Medicinal Chemistry

1-(Difluoromethyl)-3-nitro-1H-pyrazole is used in medicinal chemistry. Wang et al. (2019) developed a method for the ex situ generation of difluorodiazoethane and its efficient use in [3 + 2] cycloaddition with nitroolefins. This method provides access to a series of 4-substituted 5-difluoromethyl-3-nitro-1H-pyrazoles, which are of interest in medicinal chemistry (Wang et al., 2019).

Structural Analysis and Spectroscopy

The compound 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, a related compound, was studied by Hernández-Ortega et al. (2012). They analyzed its crystal structure, revealing hydrogen bonding and weak C—H⋯N interaction (Hernández-Ortega et al., 2012).

Energetic Material Applications

Singh et al. (2021) reported on the synthesis of polynitro pyrazole, highlighting their potential as energetic materials. They synthesized a new energetic metal-organic framework (EMOF) and high-energy-density materials (HEDMs) based on polynitro pyrazole (Singh et al., 2021).

Herbicidal Applications

Clark (1996) explored the use of pyrazole nitrophenyl ethers (PPEs), a class of chemistry including pyrazolyl fluorotolyl ethers, as herbicides. These compounds inhibit protoporphyrinogen IX oxidase, showing substantial pre-emergent activity on narrowleaf weed species (Clark, 1996).

Antimicrobial Activities

Chundawat et al. (2016) synthesized difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones and evaluated their in vitro antibacterial and antifungal activities. The study highlights the potential of these compounds in antimicrobial applications (Chundawat et al., 2016).

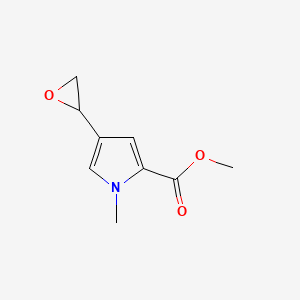

Supramolecular Materials

Moyano et al. (2021) investigated 1H-pyrazoles for their potential in forming hydrogen-bonded supramolecular materials. The study provided insights into how different substitutions affect the thermal stability, fluorescence, and H-bonding ability of these compounds (Moyano et al., 2021).

Propiedades

IUPAC Name |

1-(difluoromethyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3O2/c5-4(6)8-2-1-3(7-8)9(10)11/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAZJYJFYCOXQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2883003.png)

![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)

![4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883005.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2883017.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2883018.png)